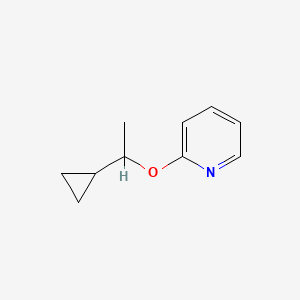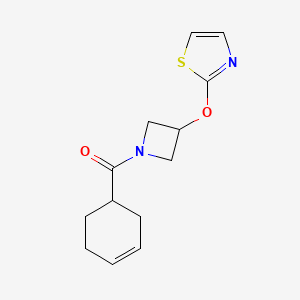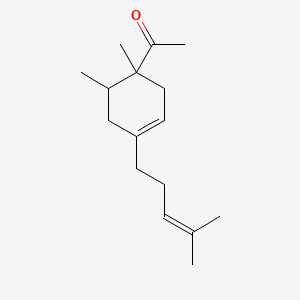![molecular formula C19H13F3N2O3 B2788400 N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-50-6](/img/structure/B2788400.png)
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, also known as DFP-10825, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide involves the inhibition of the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and inhibition of COX-2 activity can reduce inflammation. HDACs are enzymes that are involved in the regulation of gene expression, and inhibition of HDAC activity can lead to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, reduce the proliferation and migration of cancer cells, and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels that are necessary for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide in lab experiments is its high purity and high yield, which allows for accurate and reproducible results. However, one limitation is that the compound is relatively new and has not been extensively studied in vivo, meaning that its effects in living organisms are not well understood.
Orientations Futures
There are several potential future directions for research on N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide. One area of interest is its potential as a treatment for hepatitis C infection. Further studies are needed to determine the optimal dosage and duration of treatment, as well as its safety and efficacy in humans. Another area of interest is its potential as a treatment for cancer. Studies are needed to determine the optimal combination of N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide with other anti-cancer drugs, as well as its safety and efficacy in humans. Finally, further studies are needed to determine the mechanism of action of N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide in vivo and its potential effects on other biological pathways.
Méthodes De Synthèse
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 3,4-difluoroaniline with 4-fluorobenzaldehyde to produce a Schiff base intermediate. The intermediate is then reacted with 2-oxo-3-pyridinecarboxylic acid to form the final product, N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In particular, N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been found to inhibit the replication of the hepatitis C virus and has potential as a treatment for hepatitis C infection. It has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-13-5-3-12(4-6-13)11-27-24-9-1-2-15(19(24)26)18(25)23-14-7-8-16(21)17(22)10-14/h1-10H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSWOKZGPWACCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] 4-chlorobenzoate](/img/structure/B2788321.png)


![N-(2-fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2788324.png)


![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2788330.png)
![Methyl 2-{[2-(anilinocarbonyl)hydrazino]sulfonyl}benzenecarboxylate](/img/structure/B2788331.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2788333.png)
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2788337.png)

![[2-(Cyclohex-1-en-1-yl)ethyl][(thiophen-2-yl)methyl]amine](/img/structure/B2788339.png)